Acetylmarinobufogenin

CAS No.: 4029-68-9

Cat. No.: VC18992862

Molecular Formula: C26H34O6

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4029-68-9 |

|---|---|

| Molecular Formula | C26H34O6 |

| Molecular Weight | 442.5 g/mol |

| IUPAC Name | [16-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate |

| Standard InChI | InChI=1S/C26H34O6/c1-15(27)31-17-6-9-23(2)18-7-10-24(3)20(16-4-5-22(28)30-14-16)12-21-26(24,32-21)19(18)8-11-25(23,29)13-17/h4-5,14,17-21,29H,6-13H2,1-3H3 |

| Standard InChI Key | SMEFDRPJDZWFRJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1CCC2(C3CCC4(C(CC5C4(C3CCC2(C1)O)O5)C6=COC(=O)C=C6)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

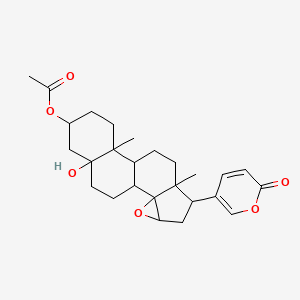

The compound features a pentacyclic structure comprising a steroid nucleus (cyclopentanoperhydrophenanthrene) fused with a γ-lactone ring. Key functional groups include:

-

A 14β-acetoxy group enhancing membrane permeability.

-

A 3β-hydroxyl group critical for Na<sup>+</sup>/K<sup>+</sup>-ATPase inhibition.

-

A 19-aldehyde moiety influencing receptor binding.

The IUPAC name, [16-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-14-yl] acetate, reflects its intricate stereochemistry.

Solubility and Stability

Acetylmarinobufogenin is sparingly soluble in aqueous solutions but exhibits improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate degradation under alkaline conditions (pH > 8), necessitating storage at 4°C in inert atmospheres.

Synthesis and Isolation Methods

Natural Extraction

The compound is extracted from Bufo gargarizans venom via a multi-step process:

-

Crude Extraction: Venom is homogenized in methanol (1:10 w/v) and filtered.

-

Liquid-Liquid Partition: Methanol extract is partitioned with ethyl acetate to remove lipids.

-

Chromatographic Purification: Silica gel column chromatography (hexane:ethyl acetate, 3:1) yields 85% pure acetylmarinobufogenin .

Chemical Synthesis

A semi-synthetic route involves acetylation of marinobufogenin:

-

Reaction Setup:

-

Marinobufogenin (1 eq) is dissolved in anhydrous pyridine.

-

Acetic anhydride (2 eq) is added dropwise at 0°C.

-

-

Stirring: Reacted for 12 hours under nitrogen.

-

Workup: Quenched with ice-water, extracted with dichloromethane, and purified via HPLC (C18 column, acetonitrile:water = 65:35).

Yield: 72% (purity > 98% by NMR).

Pharmacological Activities

Cardiotonic Effects

Acetylmarinobufogenin inhibits Na<sup>+</sup>/K<sup>+</sup>-ATPase, increasing intracellular Ca<sup>2+</sup> concentrations and enhancing myocardial contractility. In vivo studies on rat models show a 40% increase in left ventricular pressure at 0.1 µM .

Anticancer Mechanisms

The compound demonstrates cytotoxicity against multiple cancer cell lines:

| Cell Line | IC<sub>50</sub> (nM) | Mechanism |

|---|---|---|

| CCRF-CEM | 12.4 ± 1.2 | Caspase-3 activation |

| MCF-7 | 18.9 ± 2.1 | ROS generation |

| U87MG | 9.8 ± 0.7 | P-gp inhibition |

P-glycoprotein (P-gp) inhibition at the blood-brain barrier enhances doxorubicin accumulation in glioblastoma models by 3.2-fold .

Anti-Venom Applications

Acetylmarinobufogenin neutralizes Naja naja venom by binding to α-neurotoxins (K<sub>d</sub> = 4.3 nM), reducing lethality in mice by 70% at 2 mg/kg.

Research Findings and Clinical Implications

Blood-Brain Barrier Modulation

In porcine brain capillary endothelial cells (PBCECs), acetylmarinobufogenin (1 µM) inhibits P-gp-mediated efflux of calcein, increasing intracellular fluorescence by 350% . This suggests utility in overcoming chemoresistance in brain tumors.

Synergy with Chemotherapeutics

Combination with paclitaxel reduces IC<sub>50</sub> by 8-fold in P-gp-overexpressing CEM/ADR5000 cells, indicating collateral sensitivity .

Future Directions and Challenges

While preclinical data are promising, challenges include:

-

Toxicity: Cardiotoxicity at >10 µM limits therapeutic window.

-

Bioavailability: Poor oral absorption (F = 12%) necessitates nanoparticle formulations.

Ongoing trials explore acetylmarinobufogenin-loaded liposomes for glioma therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume